
Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reaction Studies
- Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through an asymmetric Mannich reaction, exploring chiral amino carbonyl compounds synthesis. This research enhances understanding of proline's role in synthesis and purification processes in organic chemistry (Yang, Pan, & List, 2009).
Metalation and Alkylation Applications
- The metalation and subsequent reaction with electrophiles of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied, showing potential for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Conversion into N-Ester Type Compounds
- Research on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates into N-ester type compounds under mild conditions has been reported. This highlights its significance in organic synthesis (Sakaitani & Ohfune, 1990).
Applications in Protected Amines Synthesis
- The study of a one-pot Curtius rearrangement process for the formation of tert-butyl carbamate protected amines from a carboxylic acid has been demonstrated. This method is significant for creating protected amino acids (Lebel & Leogane, 2005).
Chemical Synthesis of Biologically Active Compounds
- A method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), has been established (Zhao, Guo, Lan, & Xu, 2017).
Enzymatic Kinetic Resolution in Synthesis
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification, leading to optically pure enantiomers, showcases its application in preparing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Deprotection of tert-Butyl Carbamates
- Studies on the deprotection of tert-butyl carbamates using aqueous phosphoric acid have shown its effectiveness and selectivity in the presence of other acid-sensitive groups. This research is vital for maintaining the stereochemical integrity of substrates in organic synthesis (Li et al., 2006).
Use in Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate-related compounds in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Cyclizative Atmospheric CO2 Fixation
- Research on the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates using tert-butyl hypoiodite indicates potential applications in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Safety and Hazards
Direcciones Futuras
Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, also known as Boc-phenylalanine, is a chemical compound used extensively in scientific research and industry. Its future directions could involve its use in the synthesis of other compounds, as well as in the development of new methodologies in peptide synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-1-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(15)12(11-8-6-5-7-9-11)16-13(17)18-14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKPKZJZDMQSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

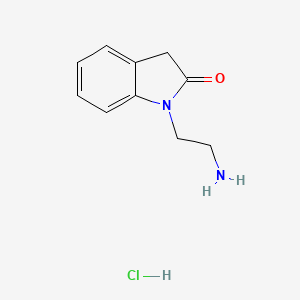
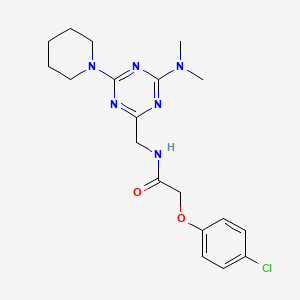
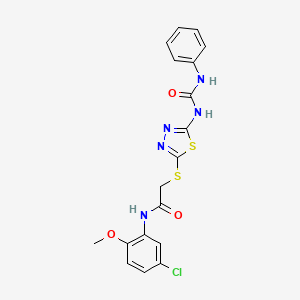
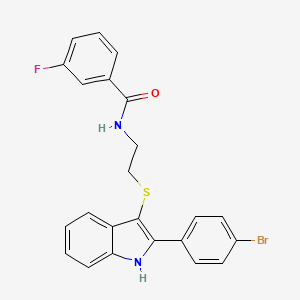
![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)
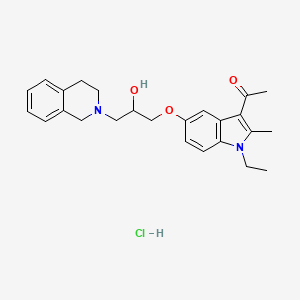
![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)
![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)
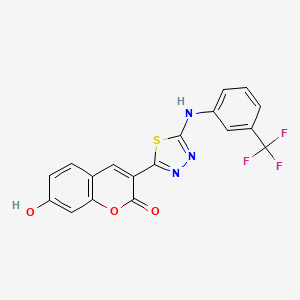
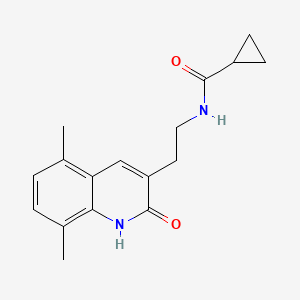
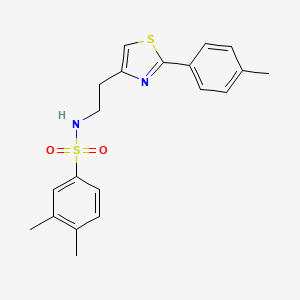
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)